Cas no 75201-06-8 (2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol)

2-5-(4-Chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol is a synthetic organic compound featuring a pyrazole core substituted with a 4-chlorophenyl group and a methylphenol moiety. This structure imparts notable chemical stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chlorophenyl and hydroxyl groups enhances its versatility for further functionalization, while the pyrazole ring contributes to its potential biological activity. Its well-defined molecular architecture ensures consistency in research and industrial applications. The compound is typically characterized by high purity and compatibility with standard synthetic protocols, facilitating its use in targeted chemical transformations.
2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol structure
75201-06-8 structure
Product Name:2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol
CAS No:75201-06-8
MF:C16H13ClN2O
MW:284.74022269249
CID:4171279
PubChem ID:781207
Update Time:2025-08-05

2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methyl-
    • 2-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)-4-methylphenol
    • 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol
    • AKOS000603312
    • AKOS005628596
    • 75201-06-8
    • STK848904
    • F3139-0656
    • Oprea1_840732
    • Oprea1_809942
    • 2-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methylphenol
    • 2-[5-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YL]-4-METHYLPHENOL
    • AK-198/09542017
    • Inchi: 1S/C16H13ClN2O/c1-10-2-7-16(20)13(8-10)15-9-14(18-19-15)11-3-5-12(17)6-4-11/h2-9,20H,1H3,(H,18,19)
    • InChI Key: YENSOAXOCQPRKV-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(C)C=C1C1C=C(C2=CC=C(Cl)C=C2)NN=1

Computed Properties

  • Exact Mass: 284.0716407Da
  • Monoisotopic Mass: 284.0716407Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 48.9Ų

2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol Pricemore >>

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Additional information on 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol

Professional Introduction to Compound with CAS No. 75201-06-8 and Product Name: 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol

Compound with the CAS number 75201-06-8 and the product name 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this compound incorporates a pyrazole core, which is a heterocyclic aromatic ring system known for its broad spectrum of biological activities. Specifically, the presence of a 4-chlorophenyl group and a 4-methylphenol moiety further enhances its pharmacological profile, making it a promising candidate for further investigation.

The pyrazole scaffold is widely recognized for its versatility in medicinal chemistry, serving as a key structural motif in numerous therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive scaffold for drug design. In particular, the substitution pattern on the pyrazole ring, as seen in this compound, can significantly influence its biological activity. The 4-chlorophenyl group introduces a chlorine atom at the 4-position of the phenyl ring, which can participate in various non-covalent interactions with biological targets, thereby modulating the compound's pharmacokinetic properties. Additionally, the 4-methylphenol moiety contributes to the compound's hydrophobicity and can influence its solubility and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with high accuracy. The structural features of 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol suggest that it may exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways. For instance, studies have shown that pyrazole derivatives can interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a crucial role in inflammation and pain management. The presence of both the pyrazole core and the 4-chlorophenyl group in this compound may enhance its binding affinity to COX enzymes, potentially leading to novel anti-inflammatory agents.

Moreover, the 4-methylphenol moiety in this compound could contribute to its antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions such as neurodegenerative diseases and cardiovascular disorders. The structural arrangement of the hydroxyl group in relation to the aromatic rings may influence the compound's redox properties, making it a candidate for therapeutic applications targeting oxidative stress-related diseases.

In vitro studies have begun to explore the potential pharmacological effects of 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol. Initial results indicate that this compound exhibits moderate inhibitory activity against certain inflammatory enzymes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at tested doses, although further studies are needed to fully assess its safety profile. The combination of structural features from both the pyrazole core and the 4-chlorophenyl/4-methylphenol moieties appears to contribute to its favorable pharmacokinetic properties, including solubility and metabolic stability.

The development of novel pharmaceutical agents often involves iterative optimization of lead compounds based on structural modifications that enhance potency, selectivity, and pharmacokinetic profiles. The unique structural features of 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol, including the presence of both a pyrazole core and functional groups such as 4-chlorophenyl and 4-methylphenol, make it an attractive candidate for further chemical modification. Future studies may focus on synthesizing analogs with altered substitution patterns to fine-tune their biological activity. Advanced techniques such as high-throughput screening (HTS) can be employed to rapidly identify derivatives with enhanced potency or improved pharmacokinetic properties.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way new compounds are designed and optimized. These technologies enable researchers to predict the biological activity of compounds based on their structural features with remarkable accuracy. By leveraging these tools, scientists can accelerate the identification of promising candidates like 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol and streamline their path towards clinical development. Furthermore, computational models can help predict potential side effects and interactions with other drugs, thereby reducing the risk associated with late-stage failures in drug development.

The pharmaceutical industry continues to invest heavily in research aimed at discovering novel therapeutic agents that address unmet medical needs. Compounds like 2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol, with their unique structural features and promising biological activities, represent significant opportunities for innovation. As our understanding of disease mechanisms advances, so does our ability to design molecules that target these mechanisms more effectively. The continued exploration of pyrazole derivatives and related compounds is likely to yield additional breakthroughs in medicine.

In conclusion,2-5-(4-chlorophenyl)-1H-pyrazol-3-yl-4-methylphenol (CAS No. 75201-06-8) stands out as a promising candidate for further investigation in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a pyrazole core with functional groups such as 4-chlorophenyl and 4-methylphenol suggests multiple avenues for therapeutic application, particularly in anti-inflammatory and antioxidant contexts. As research progresses using advanced computational tools and experimental techniques,this compound will continue to be explored for its potential contributions to medicine.

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